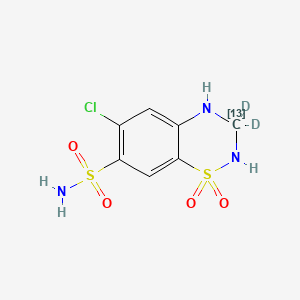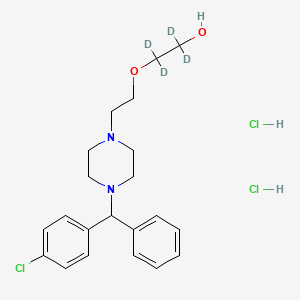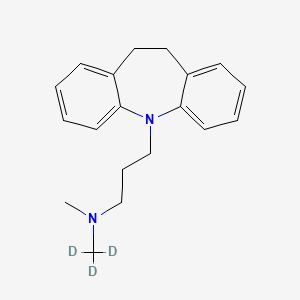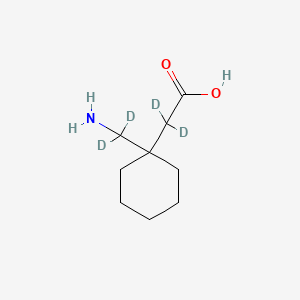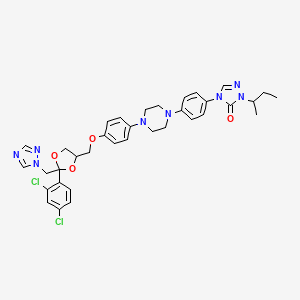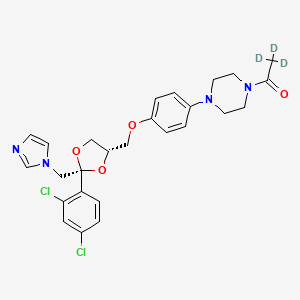
Simvastatin-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simvastatin-d11 is the deuterium labeled Simvastatin . Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
Synthesis Analysis
Simvastatin is synthesized via a biocatalytic process. The process was scaled up for gram-scale synthesis of simvastatin, showing that simvastatin synthesized via this method could be readily purified from the fermentation broth with >90% recovery and >98% purity .
Molecular Structure Analysis
Simvastatin-d11 is the deuterium labeled Simvastatin. Simvastatin (MK 733) is a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM .
Chemical Reactions Analysis
During the milling of crystalline and amorphous powders of simvastatin, the disordering during milling of the crystalline powder was found to progressively decrease the crystallinity. For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .
Physical And Chemical Properties Analysis
The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy. The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .
科学的研究の応用
Hepatotoxicity and Cellular Pathways : Simvastatin has been widely used for controlling elevated cholesterol. However, it's associated with hepatotoxic effects, triggering cellular damage in liver cells. Research using rat primary hepatocytes revealed that Simvastatin affects pathways like NRF2-mediated oxidative stress response and cytochrome P450 metabolism. This highlights the intricate cellular mechanisms Simvastatin influences, which are critical for understanding its hepatic impact (Cho et al., 2013).
Bone Health and Osteoblast Differentiation : Research on MC3T3-E1 cells, a type of nontransformed osteoblastic cell, shows that Simvastatin enhances osteoblast differentiation and mineralization. This suggests a potential therapeutic use of Simvastatin in treating bone diseases such as osteoporosis (Maeda et al., 2001).
Cardiovascular Effects : Simvastatin's impact extends to cardiovascular health, particularly in the context of surgery and inflammation. For instance, it reduces leukocyte-endothelial interactions following coronary artery bypass surgery, indicating its anti-inflammatory effects in a cardiovascular setting (Chello et al., 2003).
Implications in Exercise Training : Interestingly, Simvastatin appears to impair exercise training adaptations, particularly in the context of cardiorespiratory fitness and skeletal muscle mitochondrial content. This research offers insights into how Simvastatin might interact with physical exercise regimes in clinical settings (Mikus et al., 2013).
Diabetic Cardiomyopathy : In the context of diabetic cardiomyopathy, Simvastatin shows beneficial effects by attenuating oxidative stress and inflammation, suggesting its potential therapeutic application in diabetes-related cardiac conditions (Al-Rasheed et al., 2017).
Cancer Research : Studies have explored Simvastatin's role in cancer, particularly in inducing apoptosis in cancer cells. For instance, it has been shown to induce cell cycle arrest and inhibit proliferation in various cancer cell types, suggesting its potential as an adjunct therapy in cancer treatment (Koyuturk et al., 2007).
Neurological Applications : Simvastatin has also been investigated in the context of neurological diseases. It demonstrates neuroprotective effects in experimental parkinsonian models, suggesting a role in treating neurodegenerative diseases (Yan et al., 2011).
Safety And Hazards
将来の方向性
特性
CAS番号 |
1002347-74-1 |
|---|---|
製品名 |
Simvastatin-d11 |
分子式 |
C25H27O5D11 |
分子量 |
429.64 |
純度 |
95% by HPLC; 98% atom D; |
関連するCAS |
79902-63-9 (unlabelled) |
タグ |
Simvastatin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



